2-Chloro-5-(3,4-dichlorophenyl)phenol
Description
2-Chloro-5-(3,4-dichlorophenyl)phenol is a halogenated phenolic compound featuring a central phenol ring substituted with a chlorine atom at the 2-position and a 3,4-dichlorophenyl group at the 5-position. This structure combines electron-withdrawing chlorine substituents with a lipophilic aromatic system, which is a common design strategy in medicinal chemistry to enhance biological activity and metabolic stability .
Properties
IUPAC Name |
2-chloro-5-(3,4-dichlorophenyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl3O/c13-9-3-1-7(5-11(9)15)8-2-4-10(14)12(16)6-8/h1-6,16H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWNXAWZXLJTTCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)Cl)Cl)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30611845 | |
| Record name | 3',4,4'-Trichloro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30611845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
329185-42-4 | |
| Record name | 3',4,4'-Trichloro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30611845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(3,4-dichlorophenyl)phenol typically involves the chlorination of phenol derivatives. One common method is the electrophilic aromatic substitution reaction where phenol is treated with chlorine in the presence of a catalyst such as ferric chloride. The reaction conditions, including temperature and solvent, are carefully controlled to ensure selective chlorination at the desired positions on the phenol ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to high yields and purity of the final product. The use of advanced separation techniques, such as distillation and crystallization, further enhances the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(3,4-dichlorophenyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of less chlorinated phenol derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions to replace chlorine atoms.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce less chlorinated phenols. Substitution reactions can lead to the formation of various substituted phenols.
Scientific Research Applications
2-Chloro-5-(3,4-dichlorophenyl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex chemical compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly for its antiseptic properties.
Industry: It is used in the production of disinfectants, preservatives, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(3,4-dichlorophenyl)phenol involves its interaction with cellular components. The compound can disrupt cell membranes and interfere with enzyme activities, leading to antimicrobial effects. The molecular targets include membrane proteins and enzymes involved in cellular metabolism. The pathways affected by the compound are primarily those related to cell wall synthesis and energy production.
Comparison with Similar Compounds
Key Data Tables
Table 2: Physicochemical Properties of Halogenated Phenols
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Substituent Effects |
|---|---|---|---|
| 2-Chloro-5-(3,4-dichlorophenyl)phenol | C₁₂H₇Cl₃O | 294.0 (calculated) | High lipophilicity, dual EWG |
| 3-Chloro-5-(2,4-difluorophenyl)phenol | C₁₂H₇ClF₂O | 240.63 | Enhanced polarity, metabolic stability |
| 2-Chloro-5-(trifluoromethyl)phenol | C₇H₄ClF₃O | 204.56 | High acidity, reduced solubility |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
